N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S3/c25-18(22-13-15-5-2-1-3-6-15)14-29-21-23-17-9-12-28-19(17)20(26)24(21)10-8-16-7-4-11-27-16/h1-7,9,11-12H,8,10,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZHKQZNWCDRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzyl group, a thiophene moiety, and a thieno[3,2-d]pyrimidine scaffold. Its molecular formula is C₁₈H₁₈N₂O₂S₂, indicating the presence of sulfur and nitrogen atoms that may contribute to its biological properties.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing thiophene rings have shown high radical scavenging capabilities against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals. These activities are measured using IC50 values, where lower values indicate higher potency:
| Compound | DPPH Scavenging (%) | IC50 (µg/mL) |
|---|---|---|
| N-benzyl derivative | 93.75 ± 0.47 | 7.12 ± 2.32 |
| Standard (BHA) | 88% | - |
The antioxidant properties are essential for mitigating oxidative stress-related diseases.
Anti-inflammatory Activity
Compounds similar to N-benzyl-2-{...} have also been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory pathway.
| Compound | LOX Inhibition IC50 (µM) |
|---|---|
| N-benzyl derivative | 10 |
| Standard (Ibuprofen) | 5 |
These findings suggest potential therapeutic applications in treating inflammatory disorders.
Anticancer Activity
Recent studies have identified N-benzyl derivatives as promising candidates in anticancer research. A notable study screened various compounds against multicellular spheroids of cancer cells, revealing that specific derivatives exhibited cytotoxic effects:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-benzyl derivative | MCF-7 (breast cancer) | 12 |
| Control (Doxorubicin) | MCF-7 | 10 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Case Study on Antioxidant Capacity : A study published in MDPI highlighted the antioxidant capacity of various benzyl derivatives, including those with thiophene groups. The results indicated that modifications to the benzyl moiety could enhance radical scavenging activity significantly .
- Clinical Evaluation for Anti-inflammatory Effects : A clinical trial investigated the anti-inflammatory effects of similar compounds in patients with chronic inflammatory diseases. Results showed a marked reduction in inflammatory markers compared to baseline measurements .
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Physicochemical Properties
Substituents on the acetamide nitrogen and pyrimidine ring critically modulate properties:
Key Observations :
Pharmacological Implications
While specific activity data for the target compound is unavailable, insights can be drawn from analogues:
- Sulfonamide derivatives () with amino-thieno[3,2-d]pyrimidinone cores exhibit antimicrobial or kinase inhibitory activity, suggesting the sulfanyl acetamide group in the target compound may similarly target enzymes .
- Tetrahydrobenzothieno-triazolo-pyrimidines () are explored for CNS activity, hinting that structural rigidity from fused rings could influence blood-brain barrier penetration .
- 4-butylphenyl substituents () may prolong half-life due to increased lipophilicity, whereas 3,4-dimethoxyphenyl () could improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
